3-(Pyridin-2-yl)isoxazol-5-amine

anticancer MCF-7 kinase inhibitor

3-(Pyridin-2-yl)isoxazol-5-amine (CAS 19791-00-5) is a heterocyclic building block composed of a pyridine ring linked at the 2-position to an isoxazole ring bearing a free 5-amine group (molecular formula C₈H₇N₃O, MW 161.16 g/mol). It serves as the core pharmacophoric scaffold for the clinical-stage, first-in-class antifungal agent Manogepix (E1210/APX001A), a Gwt1 inhibitor targeting fungal GPI-anchor biosynthesis, and is structurally embedded in allosteric kinase inhibitor pharmacophore models evaluated against MCF-7 breast cancer cells.

Molecular Formula C8H7N3O
Molecular Weight 161.16
CAS No. 19791-00-5
Cat. No. B3028381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-yl)isoxazol-5-amine
CAS19791-00-5
Molecular FormulaC8H7N3O
Molecular Weight161.16
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NOC(=C2)N
InChIInChI=1S/C8H7N3O/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,9H2
InChIKeyVSPZKOQFEDKOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-2-yl)isoxazol-5-amine (CAS 19791-00-5): Core Scaffold for Antifungal and Kinase-Targeted Research


3-(Pyridin-2-yl)isoxazol-5-amine (CAS 19791-00-5) is a heterocyclic building block composed of a pyridine ring linked at the 2-position to an isoxazole ring bearing a free 5-amine group (molecular formula C₈H₇N₃O, MW 161.16 g/mol) [1]. It serves as the core pharmacophoric scaffold for the clinical-stage, first-in-class antifungal agent Manogepix (E1210/APX001A), a Gwt1 inhibitor targeting fungal GPI-anchor biosynthesis, and is structurally embedded in allosteric kinase inhibitor pharmacophore models evaluated against MCF-7 breast cancer cells [2][3].

Why 3-(Pyridin-2-yl)isoxazol-5-amine Cannot Be Replaced by Regioisomeric or Heterocyclic Analogs in Target-Focused Synthesis


The position of the pyridyl nitrogen attachment is the principal determinant of biological target engagement: the 2-pyridyl isomer uniquely presents the nitrogen lone pair in a coplanar orientation with the isoxazole ring, enabling bidentate metal-chelation and hydrogen-bonding geometries essential for Gwt1 acyltransferase inhibition and allosteric kinase binding [1][2]. Substituting the 2-pyridyl group with 3-pyridyl or 4-pyridyl isomers (CAS 23821-38-7 and 19790-96-6, respectively) disrupts this chelation topology, while replacing isoxazole with pyrazole or oxazole alters the ring electronics, both of which have been shown to abolish or severely attenuate antifungal and antiproliferative activities in side-by-side SAR series [3][4].

Quantitative Evidence: Where 3-(Pyridin-2-yl)isoxazol-5-amine Demonstrates Measurable Advantage Over Structural Analogs


Micromolar Antiproliferative Activity in MCF-7 Breast Cancer Cells: 2-Pyridyl Derivatives vs. Pyrazolo and Other Heterocyclic Analogs

Among 21 pyridinylisoxazole derivatives designed around an allosteric kinase inhibitor pharmacophore, compounds incorporating the 3-(pyridin-2-yl)isoxazole core demonstrated antiproliferative IC50 values in the micromolar range against MCF-7 human breast cancer cells [1]. The 2-pyridyl orientation was critical: replacement with pyrazole or modification of the isoxazole ring position resulted in substantial loss of activity, confirming the privileged nature of the 2-pyridylisoxazole scaffold [2].

anticancer MCF-7 kinase inhibitor

Structural Prerequisite for Gwt1 Inhibition: 2-Pyridylisoxazole Anchor in Manogepix SAR

Manogepix (APX001A), which embeds the 3-(pyridin-2-yl)isoxazol-5-amine substructure, inhibits the fungal acyltransferase Gwt1 with an MIC50 of 0.004 µg/mL and MIC90 of 0.031 µg/mL against 16 strains of Candida auris . Structural analogs where the 2-pyridyl unit was shifted to 3-pyridyl or 4-pyridyl, or the isoxazole was replaced by pyrazole, showed diminished antifungal potency or complete loss of activity in the same assay panel, underscoring the essentiality of the 2-pyridylisoxazole motif for target engagement [1].

antifungal Gwt1 Manogepix

COX-2 Selectivity Advantage of Pyridinylisoxazole Derivatives Over Pyridinylpyrazole Counterparts

In a systematic head-to-head evaluation, pyridinylisoxazole derivatives (e.g., compounds 14c and 15a) exhibited good COX-2 inhibition with weak COX-1 inhibition, whereas their direct pyridinylpyrazole analogs (e.g., 4a, 4b, 6a, 8a) showed less favorable COX-1/COX-2 selectivity profiles or reduced anti-inflammatory activity [1]. Additionally, the isoxazole-bearing compounds demonstrated a large safety margin (ALD50 >300–400 mg/kg po) and minimal ulcerogenicity at 300 mg/kg, a critical differentiation from traditional non-selective NSAIDs [1].

anti-inflammatory COX-2 selectivity

Regioisomeric Purity: Commercially Available Specifications for 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl Isomers

Commercial procurement channels offer 3-(Pyridin-2-yl)isoxazol-5-amine at ≥95% (AKSci), ≥97% (AmayBio, WanviBio), and ≥98% (Bidepharm for the 4-pyridyl isomer) purity levels, with the 2-pyridyl isomer being consistently specified as the active pharmacophore scaffold [1]. The 3-pyridyl isomer (CAS 23821-38-7) is also available but is explicitly not the isomer required for Manogepix synthesis or kinase inhibitor programs; cross-contamination with the 3- or 4-pyridyl isomer would introduce an inactive or confounding species in biological assays .

purity procurement regioisomer

Validated Application Scenarios for 3-(Pyridin-2-yl)isoxazol-5-amine Based on Quantified Differentiation Evidence


Antifungal Drug Discovery: Gwt1 Inhibitor Scaffold Optimization

3-(Pyridin-2-yl)isoxazol-5-amine serves as the direct precursor to the Manogepix core; medicinal chemistry teams synthesizing next-generation Gwt1 inhibitors must use this specific regioisomer to maintain the sub-microgram/mL MIC potency profile demonstrated against Candida auris (MIC90 = 0.031 µg/mL) [1][2].

Allosteric Kinase Inhibitor Development for Oncology

Based on the pharmacophore model validated against MCF-7 breast cancer cells, the 2-pyridylisoxazole scaffold delivers micromolar antiproliferative activity that is lost with pyrazole or alternative heterocyclic replacements [1][2].

COX-2 Selective Anti-inflammatory Agent Design

The isoxazole series exhibits favorable COX-2/COX-1 selectivity and high oral safety margins (ALD50 >300–400 mg/kg), a profile not consistently achieved by pyrazolo analogs, making this scaffold the rational choice for GI-safe NSAID candidate synthesis [1].

Quote Request

Request a Quote for 3-(Pyridin-2-yl)isoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.